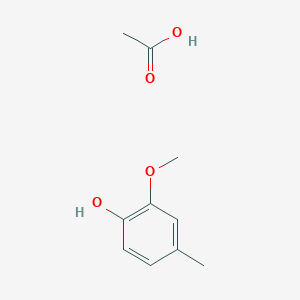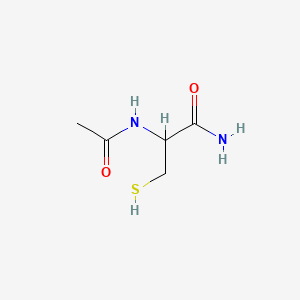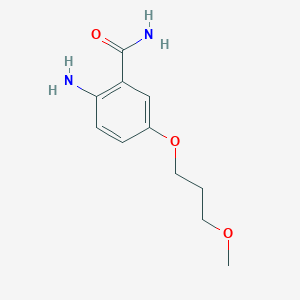![molecular formula C20H16N2OS B12091505 N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide CAS No. 76838-57-8](/img/structure/B12091505.png)
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- is an organic compound with the molecular formula C20H16N2OS This compound is characterized by the presence of a benzamide group attached to a biphenyl structure through an amino-thioxomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- typically involves the following steps:
Formation of the Biphenyl Amine Intermediate: The initial step involves the synthesis of the biphenyl amine intermediate. This can be achieved through the nitration of biphenyl, followed by reduction to obtain the corresponding amine.
Thioxomethylation: The biphenyl amine is then reacted with a thioxomethylating agent, such as carbon disulfide, in the presence of a base to introduce the thioxomethyl group.
Amidation: The final step involves the reaction of the thioxomethylated biphenyl amine with benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioxomethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its simplicity and basic amide structure.
N-Phenylbenzamide: A similar compound with a phenyl group attached to the amide nitrogen.
N-(Biphenyl-4-yl)benzamide: Another derivative with a biphenyl group attached to the amide nitrogen.
Uniqueness
Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
76838-57-8 |
|---|---|
Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(3-phenylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24) |
InChI Key |
GERGQEWDJQXHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)







![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)
